molecular formula C28H22F3N7O B12360319 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12360319
M. Wt: 533.5 g/mol
InChI Key: HHZIURLSWUIHRB-JVXUGDAPSA-N
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Description

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in the treatment of various types of cancer due to its ability to inhibit specific tyrosine kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide involves multiple steps. The key intermediates include 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid ethyl ester and other derivatives. The synthesis typically involves the use of reagents such as pyridine, pyrimidine, and benzoic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tyrosine kinases.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting specific tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By blocking these enzymes, the compound can prevent the proliferation of cancer cells. The molecular targets include BCR-ABL, c-kit, and PDGF receptors, which are commonly associated with various types of cancer .

Comparison with Similar Compounds

Similar Compounds

    Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Imatinib: Another tyrosine kinase inhibitor used for similar purposes.

Uniqueness

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific molecular structure, which allows for targeted inhibition of multiple tyrosine kinases. This makes it a promising candidate for the development of new cancer therapies .

Properties

Molecular Formula

C28H22F3N7O

Molecular Weight

533.5 g/mol

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2+1D3

InChI Key

HHZIURLSWUIHRB-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

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